Cas no 17417-67-3 (Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate)
Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 5-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]-PYRIMIDINE-6-CARBOXYLATE
- ethyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
- 3,4-Dihydro-5-methyl-4-oxothieno<2,3-d>pyrimidin-6-carbonsaeure-ethylester
- 5-Methyl-6-ethoxycarbonyl-3,4-dihydrothieno<2,3-d>pyrimid-4-one
- AURORA 20245
- VITAS-BB TBB013026
- 5-METHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID ETHYL ESTER
- ethyl 5-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
- ZPNFLBDMBNUQAI-UHFFFAOYSA-N
- 17417-67-3
- Ethyl5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]-pyrimidine-6-carboxylate
- SMR000125029
- HMS2170D11
- SCHEMBL263943
- SR-01000425692
- MFCD00168240
- AKOS000271466
- IDI1_020315
- ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- STK326007
- CL-400846
- NSC766206
- CCG-16257
- ethyl 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
- AKOS005568633
- 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-one
- Z54179640
- DB-108633
- HMS1476N07
- BBL028301
- ethyl 5-methyl-4-oxo-1H-thieno[2,3-d]pyrimidine-6-carboxylate
- DTXSID20352654
- STK636766
- SR-01000425692-1
- ChemDiv3_001349
- CHEMBL1582655
- HMS3319F13
- AS-41606
- ethyl 4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- EN300-31989
- NSC-766206
- Ethyl 5-methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- MLS000067641
- AKOS BBS-00002543
- OTAVA-BB 7012340066
- OTAVA-BB BB7012340066
- Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate
-
- MDL: MFCD00168240
- Inchi: 1S/C10H10N2O3S/c1-3-15-10(14)7-5(2)6-8(13)11-4-12-9(6)16-7/h4H,3H2,1-2H3,(H,11,12,13)
- InChI Key: ZPNFLBDMBNUQAI-UHFFFAOYSA-N
- SMILES: S1C2=C(C(NC=N2)=O)C(C)=C1C(=O)OCC
Computed Properties
- Exact Mass: 238.04100
- Monoisotopic Mass: 238.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 96Ų
Experimental Properties
- Melting Point: >230°C
- PSA: 100.29000
- LogP: 1.46970
Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021582-1g |
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]-pyrimidine-6-carboxylate |
17417-67-3 | 95% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 021582-5g |
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]-pyrimidine-6-carboxylate |
17417-67-3 | 95% | 5g |
£45.00 | 2022-03-01 | |
| Fluorochem | 021582-25g |
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]-pyrimidine-6-carboxylate |
17417-67-3 | 95% | 25g |
£155.00 | 2022-03-01 | |
| TRC | E572908-50mg |
Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate |
17417-67-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E572908-100mg |
Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate |
17417-67-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E572908-500mg |
Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate |
17417-67-3 | 500mg |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM295939-5g |
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]-pyrimidine-6-carboxylate |
17417-67-3 | 95% | 5g |
$*** | 2023-03-30 | |
| abcr | AB294824-5 g |
5-Methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester; . |
17417-67-3 | 5g |
€106.80 | 2023-04-26 | ||
| abcr | AB294824-25 g |
5-Methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester; . |
17417-67-3 | 25g |
€319.40 | 2023-04-26 | ||
| eNovation Chemicals LLC | D160828-5g |
ETHYL 5-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE |
17417-67-3 | 95% | 5g |
$645 | 2024-08-03 |
Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate Suppliers
Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Ethyl 5-Methyl-4-oxo-1H,4H-thieno2,3-dpyrimidine-6-carboxylate
Recent Advances in the Study of Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 17417-67-3)
Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 17417-67-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly its role as a key intermediate in the preparation of novel therapeutic agents.
The compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Researchers have explored its utility in the design of kinase inhibitors, given its ability to interact with ATP-binding sites in various kinases. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a scaffold for developing selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.
In terms of synthetic methodologies, recent advancements have optimized the preparation of Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate through multi-step reactions involving condensation, cyclization, and esterification. A notable improvement reported in Organic Letters (2022) involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields compared to traditional methods. This innovation is particularly valuable for large-scale production and further derivatization.
Biological evaluations of derivatives of this compound have revealed promising results. For instance, a series of analogs were tested for their antiproliferative activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. These findings were corroborated by molecular docking studies, which suggested strong interactions with key residues in the active sites of target proteins. Such insights are instrumental in guiding the rational design of more potent and selective analogs.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate derivatives. Issues such as poor solubility and metabolic stability need to be addressed to enhance their clinical applicability. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations.
In conclusion, Ethyl 5-Methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 17417-67-3) represents a versatile and promising scaffold in medicinal chemistry. Continued research into its synthetic pathways, biological activities, and structural optimization is expected to yield novel therapeutic candidates with improved efficacy and safety profiles. The integration of computational and experimental approaches will further accelerate its development as a valuable tool in drug discovery.
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